Ethyl 2,3,5,6-tetramethylbenzoylformate
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Overview
Description
Ethyl 2,3,5,6-tetramethylbenzoylformate is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.3 g/mol . It is primarily used in research and experimental applications . This compound is characterized by its benzoylformate structure, which includes four methyl groups attached to the benzene ring, making it a tetramethyl derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3,5,6-tetramethylbenzoylformate typically involves the esterification of 2,3,5,6-tetramethylbenzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would utilize industrial reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and controlled reaction conditions would be crucial to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,5,6-tetramethylbenzoylformate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 2,3,5,6-tetramethylbenzoic acid or corresponding ketones.
Reduction: Formation of 2,3,5,6-tetramethylbenzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Ethyl 2,3,5,6-tetramethylbenzoylformate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2,3,5,6-tetramethylbenzoylformate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical processes. The tetramethylbenzene moiety can interact with hydrophobic regions of proteins and other biomolecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Ethyl 2,3,5,6-tetramethylbenzoylformate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2,3,4,5-tetramethylbenzoylformate: Similar structure but with methyl groups at different positions on the benzene ring.
Ethyl 2,3,5,6-tetramethylbenzoate: Lacks the formate group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both ester and formate functional groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
ethyl 2-oxo-2-(2,3,5,6-tetramethylphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-6-17-14(16)13(15)12-10(4)8(2)7-9(3)11(12)5/h7H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJZGHITZJHRKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C(=CC(=C1C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641298 |
Source
|
Record name | Ethyl oxo(2,3,5,6-tetramethylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80120-38-3 |
Source
|
Record name | Ethyl oxo(2,3,5,6-tetramethylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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